Product packaging for Perfluoro-3,6,9-trioxadecanoic acid(Cat. No.:CAS No. 151772-59-7)

Perfluoro-3,6,9-trioxadecanoic acid

Cat. No.: B118842
CAS No.: 151772-59-7
M. Wt: 412.06 g/mol
InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N
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Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research Frameworks

Perfluoro-3,6,9-trioxadecanoic acid is classified within the broad category of per- and poly-fluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by their strong carbon-fluorine bonds. oup.com This structural feature imparts properties such as thermal and chemical stability, which have made them valuable in a wide array of industrial and consumer products. oup.com However, this same stability also leads to their persistence in the environment, earning them the moniker "forever chemicals." oup.com

As a result, PFAS are the subject of extensive research to understand their fate, transport, and potential effects on ecosystems and human health. oup.com this compound is specifically categorized as a perfluoroether carboxylic acid (PFECA). nih.gov These ether-containing PFAS are part of a newer generation of fluorochemicals developed as replacements for legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which have been largely phased out due to their established persistence, bioaccumulation, and toxicity. cswab.org

Positioning as a Next-Generation Perfluoroalkyl Ether Carboxylic Acid (PFECA)

This compound is considered a "next-generation" PFECA, a designation that stems from its intended use as a substitute for older, more problematic PFAS compounds. cswab.org One of the most well-known examples of a PFECA is hexafluoropropylene oxide dimer acid (HFPO-DA), the key component of the commercial product GenX. wikipedia.org While often used to refer to HFPO-DA, the term "GenX" is sometimes used more broadly to describe the class of related fluorochemicals. wikipedia.org These newer PFECAs were designed with the aim of being less bioaccumulative and more easily eliminated from the body compared to their long-chain predecessors. wikipedia.org However, the extent of their degradation and their potential health effects are still under active investigation, with some studies suggesting they may have their own set of concerns. wikipedia.orgresearchgate.net

Academic Research Rationale and Significance of Investigating this compound

The academic research community has turned its attention to this compound for several critical reasons. A primary driver is the significant data gap regarding the environmental behavior and toxicological profile of many PFAS, particularly the newer replacement compounds. researchgate.net While comprehensive data on legacy PFAS like PFOA and PFOS are more readily available, the information on emerging contaminants like this compound is comparatively scarce. oup.com

One area of significant research interest is the interaction of these compounds with biological molecules. For instance, studies have investigated the binding affinity of this compound to human serum albumin (HSA), a key protein responsible for transporting substances in the blood. mdpi.comnih.gov Understanding this interaction is crucial for predicting the distribution and persistence of the chemical in the human body. Research has shown that this compound does bind to HSA, and this binding affinity can be compared to that of other PFAS to understand its potential for bioaccumulation. mdpi.com

Furthermore, toxicological screening studies are a vital component of the research effort. This compound has been included in high-throughput toxicity screens to assess its potential effects on human cells. One such study observed a reduction in the viability of human placental trophoblast cells at certain concentrations of the compound. frontiersin.org Additionally, its inclusion in developmental toxicity studies using model organisms like zebrafish indicates a proactive approach to identifying any potential hazards. oup.com The investigation of related, longer-chain PFECAs has also informed the research rationale, with studies on these analogous compounds revealing effects such as thyroid hormone disruption and sex-specific toxicokinetic differences in animal models, highlighting the need for thorough investigation of all members of this chemical class. researchgate.net

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 151772-59-7 nih.gov
Molecular Formula C₇HF₁₃O₅ nih.gov
Molecular Weight 412.06 g/mol nih.gov
Physical State Clear liquid exfluor.com
Boiling Point 170-171 °C exfluor.com
IUPAC Name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid nih.gov

Selected Research Findings on this compound

Research AreaFindingOrganism/SystemSource
Human Serum Albumin (HSA) Binding Demonstrated binding to HSA with a fluorescence quenching rate of 15.3% at a specific concentration.Human Serum Albumin (in vitro) mdpi.com
Cell Viability Reduced cell viability in human placental trophoblast cells at certain concentrations.Human Placental Trophoblast Cells (in vitro) frontiersin.org
Toxicological Screening Included in developmental toxicity screening studies.Zebrafish (Danio rerio) oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HF13O5 B118842 Perfluoro-3,6,9-trioxadecanoic acid CAS No. 151772-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3(OCF2CF2)2OCF2COOH, C7HF13O5
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380837
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151772-59-7
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Dynamics and Biogeochemical Cycling of Perfluoro 3,6,9 Trioxadecanoic Acid

Global Environmental Distribution and Compartmentalization

Perfluoro-3,6,9-trioxadecanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by the inclusion of ether linkages in its chemical structure. This structural feature differentiates it from more well-known PFAS like PFOA and PFOS and influences its environmental behavior.

Detection in Aquatic Ecosystems (Surface Water, Groundwater)

The presence of PFO3DoDA in aquatic environments is an area of growing research interest. While extensive quantitative data for this specific compound remains less available compared to legacy PFAS, studies investigating broader classes of perfluoroalkyl ether carboxylic acids (PFECAs) indicate their detection in various water sources. The physicochemical properties of PFO3DoDA, such as its water solubility, suggest its potential for transport in surface and groundwater systems. Research on other PFAAs has shown their ability to contaminate water sources near industrial sites and wastewater treatment plants. For instance, a study of surface waters in Georgia, USA, near a major carpet manufacturing area, found high concentrations of various PFAAs, demonstrating the impact of industrial discharge on aquatic environments. nih.gov

Occurrence in Biota and Human Biological Matrices

Evidence of PFO3DoDA and other PFECAs has been found in a range of biological samples, from wildlife to humans. The detection of these compounds in biota signifies their entry into and circulation within food webs. Studies have confirmed the presence of various PFAAs in the tissues of fish and other aquatic organisms. For example, research on fish from Lake Chaohu, China, revealed significant levels of different PFAAs, with concentrations varying between species and tissue types. nih.gov

In humans, biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), have provided data on the exposure of the U.S. population to a variety of environmental chemicals, including some PFAS. exfluor.com While specific data for PFO3DoDA from such large-scale surveys is not always detailed, the detection of other PFECAs in human serum points to the potential for human exposure to this class of compounds.

Environmental Persistence and Transformation Pathways

The environmental fate of PFO3DoDA is largely governed by its inherent chemical stability and its interactions within ecological systems.

Chemical Stability and Resistance to Degradation in Environmental Systems

A defining characteristic of PFAS, including PFO3DoDA, is their exceptional persistence in the environment. The strength of the carbon-fluorine bond makes these compounds highly resistant to natural degradation processes, including microbial, chemical, and thermal breakdown. This resistance leads to their long-term presence in soil, water, and living organisms. While some larger PFAS molecules may transform into more stable terminal compounds, the fundamental perfluorinated structure remains intact for extended periods.

Advanced Toxicological Research on Perfluoro 3,6,9 Trioxadecanoic Acid

In Vivo Ecotoxicological and Mammalian Toxicity Assessments

Developmental Toxicity Studies of Perfluoro-3,6,9-trioxadecanoic Acid

Recent research has focused on understanding the developmental toxicity of emerging per- and polyfluoroalkyl substances (PFAS), including this compound and its close structural analogs.

The zebrafish (Danio rerio) has become a key vertebrate model system for assessing the developmental toxicity of a wide range of PFAS compounds. nih.govresearchgate.net In a large-scale screening study that evaluated 182 unique PFAS chemicals, zebrafish embryos were exposed to each compound starting from the day of fertilization. nih.govresearchgate.net This medium-throughput assay allows for the observation of developmental landmarks over several days. nih.govresearchgate.net Such studies are critical because while legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are known developmental toxicants in mammals, the potential hazards of the vast majority of other PFAS compounds remain unevaluated. nih.govresearchgate.net The zebrafish model is also used to compare the toxic effects of newer, alternative PFAS with their predecessors. mdpi.com

Exposure to certain PFAS during early development can lead to significant morphological and physiological problems. In a comprehensive screening of 185 PFAS chemicals using the zebrafish model, 56 of the compounds (30%) were found to cause developmental toxicity, which included malformations or mortality. nih.gov At 6 days post-fertilization, larvae were assessed for a variety of developmental endpoints, including mortality, hatching success, swim bladder inflation, edema (swelling), and abnormalities in the spine, tail, or craniofacial structures. nih.govresearchgate.net

Studies on related perfluoropolyether carboxylic acids (PFECAs) in zebrafish have shown that uninflated posterior swim bladders are among the most frequently observed malformations. nih.gov This specific defect has been linked to the disruption of thyroid hormone levels. nih.gov Research on other PFAS has also noted effects such as reduced body length and neurobehavioral changes, including alterations in swimming activity. nih.govmdpi.com

Comparative studies are essential for contextualizing the potential risk of emerging PFAS. In a major developmental toxicity screening of 182 PFAS in zebrafish, Perfluoro-3,6,9-trioxatridecanoic acid, a structurally similar compound to this compound, was identified as being more potent than the well-studied legacy chemical PFOS. nih.govresearchgate.net While PFOS was confirmed to be developmentally toxic with a benchmark concentration (BMC) of 7.48 μM, several other compounds, including the aforementioned analogue, showed higher potency. nih.govresearchgate.net

Another study comparing various PFECAs found that toxicity tended to increase with the number of OCF₂ moieties in the chemical's backbone, suggesting these alternatives may not be safer than PFOA. nih.gov The toxicity ranking based on the half-maximal effective concentration (EC₅₀) in that study was: PFO5DoDA > PFO4DA > PFOA > PFO3OA. nih.gov Generally, PFOS has been shown to be more toxic than PFOA in zebrafish studies concerning embryonic toxicity and neurobehavioral effects. mdpi.com

Table 1: Comparative Developmental Toxicity of Select PFAS in Zebrafish This table is interactive. You can sort and filter the data.

CompoundKey Developmental Effects ObservedComparative Potency Notes
Perfluoro-3,6,9-trioxatridecanoic acid Identified as a potent developmental toxicant. nih.govresearchgate.netMore potent than PFOS in a large screening study. nih.govresearchgate.net
PFOS Mortality, malformations, neurobehavioral alterations, visual toxicity. mdpi.comnih.govDevelopmentally toxic with a BMC of 7.48 μM. nih.govresearchgate.net More toxic than PFOA. mdpi.com
PFOA Mortality, malformations (at high concentrations). purdue.eduLess acutely toxic than PFOS and other more potent PFAS. mdpi.compurdue.edu
PFO5DoDA Uninflated posterior swim bladders. nih.govHigher toxicity than PFO4DA and PFOA. nih.gov
PFO4DA Uninflated posterior swim bladders. nih.govHigher toxicity than PFOA. nih.gov

Systemic and Organ-Specific Effects (Informing through PFECA Analogue Research)

The liver is a primary target organ for many PFAS compounds, where they can accumulate and exert toxic effects. nih.gov Research on PFECA analogues provides insight into the potential systemic and organ-specific effects that might be associated with this compound.

Studies in animal models have consistently demonstrated that exposure to various PFAS, including PFECA analogues, can lead to significant hepatic responses. nih.gov Chronic exposure to the PFECAs PFO4DA and PFO5DoDA in male mice resulted in hepatomegaly (enlarged liver). researchgate.net This was accompanied by the suppression of a wide array of genes involved in stimulus sensing and response, as well as disturbances in glucose and lipid metabolism. researchgate.net

Research on PFO5DoDA revealed that it acts as an agonist for the peroxisome proliferator-activated receptor (PPAR) and modulates PPAR-dependent gene expression in the liver. cas.cn This mechanism is a known pathway for PFAS-induced liver effects. cas.cn Furthermore, PFECAs were found to have an inhibitory effect on the glucocorticoid receptor (GR), a characteristic not observed with legacy PFOA, which may contribute to the suppression of cellular stress signals. cas.cn This dual impact on both GR and PPAR signals leads to a remodeling of the hepatic metabolic profile, characterized by decreased fatty acids and amino acids and an increase in β-oxidation. cas.cn Epidemiological studies in humans have also found positive correlations between PFAS exposure and biomarkers of liver function, such as increased levels of alanine (B10760859) aminotransferase (ALT). nih.govresearchgate.net

Table 2: Summary of Hepatic Effects from PFECA Analogue Research in Animal Models This table is interactive. You can sort and filter the data.

PFECA AnalogueObserved Hepatic EffectAssociated Molecular/Metabolic Changes
PFO5DoDA Hepatomegaly, suppression of cellular stress signals. researchgate.netcas.cnPPAR agonist, GR inhibitor, altered hepatic metabolic profile (decreased fatty acids, increased β-oxidation). cas.cn
PFO4DA Hepatomegaly. researchgate.netSuppression of genes for stimulus sensing/response, disturbed glucose and lipid metabolism. researchgate.net
Endocrine Disruption Mechanisms, particularly Thyroid Hormone Axis Dysregulation

The potential for this compound to disrupt the endocrine system, specifically the thyroid hormone axis, is an area of growing concern. While direct research on this specific compound is limited, studies on other long-chain perfluorinated carboxylic acids (PFCAs) provide some insights. For instance, research on perfluorotridecanoic acid (PFTrDA) in zebrafish larvae has shown an upregulation of genes responsible for thyroid hormone synthesis, such as tshβ, nkx2.1, nis, and tpo. nih.gov In a rat pituitary cell line (GH3), both perfluoroundecanoic acid (PFUnDA) and PFTrDA were found to upregulate the Tshβ gene, suggesting a potential mechanism of increased thyroid hormone synthesis through stimulation by the thyroid-stimulating hormone (TSH). nih.gov

Conversely, other studies on legacy PFAS have indicated different modes of thyroid disruption. For example, PFOA has been shown to induce hypothyroidism, and recent research suggests it may do so by disrupting the glycosylation process of the sodium/iodide symporter (NIS), which is crucial for iodine uptake in the thyroid. This impairment of NIS function leads to insufficient iodine for thyroid hormone production. cas.cn It is important to note that while these findings on related PFAS compounds are informative, the specific mechanisms by which this compound may affect the thyroid hormone axis require direct investigation.

Investigations into Male Reproductive System Effects

The impact of this compound on the male reproductive system is not yet well-documented in scientific literature. However, studies on structurally similar PFAS compounds have raised concerns. For instance, perfluorodecanoic acid (PFDA) has been shown to cause germ cell degeneration in animal models. nih.gov

More closely related, a study on another perfluoroalkyl ether carboxylic acid (PFECA), perfluoro-(3,5,7,9-tetraoxadecanoic) acid (PFO4DA), demonstrated that it impairs steroidogenesis and spermatogenesis in mice. This was found to occur through the suppression of key genes involved in steroid hormone production, namely the steroidogenic acute regulatory protein (StAR) and Cholesterol side-chain cleavage enzyme (CYP11A1), both in the testes and in cultured Leydig cells. These findings suggest that PFECAs as a class may pose a risk to male reproductive health by disrupting hormone production and the development of sperm cells. researchgate.net Further research is needed to determine if this compound exhibits similar toxicological effects.

Mechanistic Cellular and Molecular Toxicology of this compound

Understanding the toxic effects of this compound at the cellular and molecular level is crucial for a comprehensive risk assessment. In vitro studies are beginning to shed light on its interactions with biological systems.

In Vitro Cellular Viability and Proliferation Assays

A high-throughput toxicity screening of 42 different PFAS, including this compound, has provided valuable data on its effects on cell viability and proliferation.

The human placental trophoblast cell line, JEG-3, has been utilized as a relevant in vitro model to assess the potential developmental toxicity of this compound. The placenta is a critical organ for fetal development, and substances that affect its function can have profound consequences. In this model, this compound was shown to reduce both cell viability and proliferation in a concentration-dependent manner.

Effects of this compound on JEG-3 Cells

EndpointEC50 ± SD (µM)
Viability267.2 ± 26.8
Proliferation302.9 ± 30.1

The same high-throughput screening also investigated the effect of this compound on mitochondrial membrane potential (MMP) in JEG-3 cells. A loss of MMP is an indicator of mitochondrial dysfunction, which can lead to cellular stress and apoptosis. Interestingly, in this particular study, this compound did not show a significant effect on MMP at the concentrations tested, and an EC50 value could not be determined. This contrasts with findings for other PFAS, such as perfluorododecanoic acid (PFDoA), which has been shown to cause a significant loss of MMP in neuronal cells. cas.cn

Elucidation of Molecular Modes of Action

The precise molecular mechanisms through which this compound exerts its toxic effects are still under investigation. However, research on other PFECAs offers potential clues. A study on perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA) revealed that it can act as an agonist for the peroxisome proliferator-activated receptor (PPAR). cas.cn PPARs are a group of nuclear receptors that play key roles in lipid metabolism and inflammation. Activation of PPARs by PFAS is a known mode of action for legacy compounds like PFOA.

Furthermore, the same study found that PFO5DoDA had an inhibitory effect on the glucocorticoid receptor (GR), which is involved in stress response and metabolism. cas.cn This dual action on both PPAR and GR pathways led to a remodeling of the hepatic metabolic profile in mice, including decreased levels of fatty acids and amino acids, and an increase in β-oxidation. cas.cn While these findings are for a different PFECA, they suggest that this compound may also interfere with these critical signaling pathways. The general understanding of PFAS toxicity also points towards the disruption of gene expression pathways involved in nutrient and xenobiotic transport, oxidative stress, and endocrine function.

Toxicokinetic and Biotransformation Research Methodologies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its potential for toxicity.

The toxicokinetic behavior of PFAS is heavily influenced by their chemical structure. Generally, PFAS are readily absorbed through the gastrointestinal tract following oral exposure. nih.govresearchgate.net Once absorbed, they are distributed throughout the body, with the highest concentrations typically found in the liver, kidneys, and blood. nih.gov Their strong binding to serum proteins, particularly albumin, contributes to their long half-lives and retention in the body. nih.govnih.gov

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign substances. Perfluorinated compounds like this compound are generally considered to be highly resistant to biotransformation. pfascentral.orgnih.gov

In vitro studies using human hepatocytes to investigate substrate depletion for a wide range of PFAS have shown that very few undergo significant metabolic clearance. nih.gov Research specifically on ether PFAS has demonstrated that their potential for aerobic biotransformation is highly dependent on their molecular structure. pfascentral.orgacs.org Biotransformation, when it occurs, is often initiated by an oxidation at a non-fluorinated carbon atom (-CH2- group) adjacent to the ether linkage. pfascentral.orgacs.org This leads to the formation of an unstable intermediate that can break down further. acs.org

Since this compound is a perfluoroalkyl ether acid, it lacks the non-fluorinated carbon groups necessary for this oxidative pathway. pfascentral.orgacs.org Therefore, it is expected to be stable and persistent, not undergoing significant biotransformation in vivo or in vitro. nih.govnih.gov

Application of In Vitro to In Vivo Extrapolation (IVIVE) Models

In Vitro to In Vivo Extrapolation (IVIVE) represents a significant advancement in toxicology, moving the field from observational to predictive science. acs.org These methodologies utilize data from in vitro assays to forecast the pharmacokinetic behavior of a substance in a whole organism, thereby reducing the reliance on animal testing and providing crucial information for risk assessment. acs.org For the vast class of per- and polyfluoroalkyl substances (PFAS), where toxicity data is often scarce, IVIVE models are pivotal tools. acs.org They help translate in vitro bioactivity data into estimates of the external exposure levels required to achieve equivalent blood concentrations in humans. nih.gov

The core of many IVIVE applications is the physiologically based pharmacokinetic (PBPK) model. acs.orgnih.gov PBPK models are mathematical representations of the body's compartments and physiological processes that govern the absorption, distribution, metabolism, and excretion (ADME) of a chemical. nih.gov To be predictive, these models require specific input parameters derived from in vitro experiments. researchgate.net Key parameters include the fraction of the chemical unbound to plasma proteins (fup) and the rate of intrinsic hepatic clearance (Clint), which measures how quickly a chemical is metabolized by liver cells. nih.govepa.gov

The application of IVIVE to PFAS presents unique challenges due to their distinct chemical properties. A majority of PFAS are highly bound to plasma proteins, a critical factor influencing their distribution and half-life in the body. nih.govresearchgate.net One study evaluating 67 PFAS found that over half exhibited plasma protein binding exceeding 99.5%. acs.org This high level of binding significantly impacts their toxicokinetics. nih.gov Furthermore, while hepatic clearance is a primary focus for many chemicals, studies show that for many PFAS, particularly perfluorinated carboxylates (PFCAs), hepatic metabolism is very slow or negligible. nih.gov This suggests that other pathways, such as renal clearance, play a more dominant role in their excretion. scienceopen.com

For this compound, specific in vitro data required for IVIVE modeling has been generated. Research on its binding to human plasma proteins indicates it is very highly bound, a characteristic typical of many PFAS. In contrast, many PFAS carboxylates show little to no hepatic clearance. A study that analyzed 54 PFAS found that 35 showed no significant substrate depletion in a human hepatocyte assay. nih.gov Specifically for the perfluoroalkyl ether carboxylate (PFECA) category that this compound belongs to, appreciable metabolic clearance was generally not observed. nih.gov

The available in vitro toxicokinetic data for this compound are essential inputs for constructing specific IVIVE and PBPK models to predict its behavior in the human body.

Data Tables

Table 1: In Vitro Parameters for this compound for Use in IVIVE Models

ParameterValueSpeciesDescriptionSource
Fraction Unbound in Plasma (fup)0.0011HumanThe fraction of the chemical not bound to plasma proteins, available for distribution and clearance. nih.gov
Intrinsic Hepatic Clearance (Clint)Not significantHumanRate of metabolism in liver cells. 35 of 54 tested PFAS showed no significant clearance. nih.gov

Table 2: Compound Names and Identifiers

Name TypeIdentifier
Common NameThis compound
IUPAC Name2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
CAS Number151772-59-7
DTXSIDDTXSID80380837
Molecular FormulaC7HF13O5

Analytical Methodologies and Advanced Characterization for Perfluoro 3,6,9 Trioxadecanoic Acid Research

Chromatographic and Spectrometric Techniques for Trace Analysis

The accurate detection and quantification of Perfluoro-3,6,9-trioxadecanoic acid at trace levels in complex environmental and biological matrices is a significant analytical challenge. Due to their persistence and potential for bioaccumulation, robust analytical methods are essential. The primary techniques employed are based on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection.

The gold standard for the analysis of perfluorinated carboxylic acids (PFCAs), including PFECAs like this compound, is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) . nih.gov This method offers high sensitivity and selectivity, which is crucial for distinguishing target analytes from matrix interferences. High-resolution mass spectrometry (HRMS), particularly with time-of-flight (TOF) detectors (LC-ESI-TOFMS), is also utilized for the discovery and identification of novel fluorinated compounds in environmental samples without the need for pre-existing reference standards for every potential compound. mdpi.com

Another powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS) . To analyze non-volatile compounds like PFCAs using GC-MS, a derivatization step is often required to increase their volatility. nih.gov A developing "green chemistry" approach involves Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) . mdpi.com This method reduces sample volume and solvent use, making it an eco-friendly and efficient alternative for analyzing PFCAs in water matrices. nih.govmdpi.com

Sample preparation is a critical step to ensure accurate quantification. Solid-phase extraction (SPE) is a common sample preparation technique used in standard methods developed by the U.S. Environmental Protection Agency (EPA), such as EPA Methods 533 and 537.1 for PFAS analysis using LC-MS/MS. nih.gov

Table 1: Analytical Techniques for Perfluoroether Carboxylic Acid Analysis

Technique Description Key Advantages Common Application
LC-MS/MS Liquid Chromatography separates the compounds, which are then detected by tandem Mass Spectrometry. High sensitivity and selectivity; the "gold standard" for PFCA analysis. nih.gov Quantifying trace levels in water, soil, and biological tissues. researchgate.net
GC-MS Gas Chromatography separates volatile compounds for mass spectrometric detection. Requires derivatization for PFCAs. nih.gov High chromatographic resolution. Analysis of derivatized PFCAs in various matrices. nih.gov
SBSE-TD-GC-MS A "green" extraction method where analytes are sorbed onto a stir bar, thermally desorbed, and analyzed by GC-MS. Minimal solvent and sample usage; high sensitivity. mdpi.com Trace analysis of PFCAs in water samples. mdpi.com
LC-ESI-TOFMS High-resolution mass spectrometry used for non-targeted screening and identification of new compounds. Ability to identify unknown fluorinated compounds. mdpi.com Discovery of novel PFAS in environmental waters. mdpi.com

Utilization as a Reference Standard in Environmental and Biological Monitoring

The availability of pure, authenticated reference standards is fundamental for the accurate quantification of chemical contaminants in environmental and human health research. researchgate.net For this compound, its use as a reference standard is critical for environmental and biological monitoring programs that aim to determine its concentration in various media. nsf.gov

Analytical laboratories rely on reference standards to:

Calibrate Instruments: A calibration curve is generated using known concentrations of the standard to quantify the amount of the substance in an unknown sample.

Confirm Compound Identity: The retention time and mass spectral fragmentation pattern of a suspected analyte in a sample are compared to that of the pure reference standard for positive identification.

Ensure Method Accuracy and Reliability: The lack of authentic reference standards can lead to significant underestimation of actual chemical concentrations, as has been observed for other PFAS compounds. researchgate.net

This compound is commercially available from various chemical suppliers as a high-purity analytical standard, facilitating its inclusion in multi-analyte monitoring studies for PFAS. mdpi.comscholaris.ca This availability allows researchers and regulatory bodies to develop and validate analytical methods, conduct exposure assessments, and ensure the quality and comparability of data across different studies and laboratories. nsf.gov The inclusion of isotopically labeled internal standards is also crucial for correcting matrix effects and improving the accuracy of quantification. researchgate.net

Computational Approaches in Structure-Activity Relationship (SAR) and Mechanism Prediction

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level. These in silico methods complement experimental data by predicting reactivity, understanding biomolecular interactions, and elucidating mechanisms of action.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. acs.org For PFECAs like this compound, DFT calculations are used to determine properties that govern their chemical behavior.

A 2024 study utilized DFT to investigate the interaction mechanisms of six PFAS, including this compound (referred to in the study as PFO3DA), with human serum albumin (HSA). nih.govnih.gov The calculations focused on quantum chemical descriptors related to electrostatic distribution, which were found to be representative in characterizing the binding between HSA and PFAS. nih.gov

Other DFT studies on PFECAs have calculated bond dissociation energies (BDEs) for C-F and C-O bonds. acs.org These calculations revealed that the presence of ether oxygen atoms increases the BDE of C-F bonds on adjacent fluorocarbons, influencing the degradation pathways of these compounds compared to traditional PFCAs. acs.org Conceptual DFT (CDFT) can also reveal the regions of a molecule most susceptible to electrophilic or nucleophilic attack, providing insight into its chemical reactivity. mdpi.com

Table 2: Key DFT-Derived Properties for PFECAs

Property Significance Research Finding for PFECAs
Bond Dissociation Energy (BDE) Indicates the energy required to break a specific bond, predicting degradation pathways. Ether oxygens increase the C-F bond strength on adjacent carbons. acs.org
Quantum Chemical Descriptors Includes properties like electrostatic potential (ESP) that describe the charge distribution and reactivity. Descriptors related to electrostatic distribution are key in characterizing binding to proteins like HSA. nih.govnih.gov
Fukui Functions Identifies the most electrophilic or nucleophilic sites within a molecule. Used to predict the most reactive regions of the molecule. mdpi.com

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how ligands like this compound interact with biological macromolecules, such as proteins. researchgate.net

The binding of PFAS to human serum albumin (HSA), a major transport protein in the blood, is a key factor in their bioaccumulation and distribution in the body. nih.gov A recent study employed MD simulations to explore the binding of this compound (PFO3DA) to HSA. nih.govnih.gov The simulations showed that the interaction between PFO3DA and HSA is an exothermic process, driven primarily by hydrogen bonds and van der Waals interactions. nih.govmdpi.comnih.gov

Energy decomposition analysis from these simulations further confirmed that van der Waals and electrostatic interactions are the main forces stabilizing the HSA-PFO3DA complex. nih.govnih.gov The study also used competitive probe results and molecular docking to identify the primary binding site within subdomain IIA of the HSA structure. nih.govmdpi.com Such simulations are crucial for predicting the binding affinity and potential for bioaccumulation of emerging PFAS compared to legacy compounds. researchgate.net

Current Research Gaps, Emerging Challenges, and Future Academic Directions for Perfluoro 3,6,9 Trioxadecanoic Acid

Expansion of Mammalian and Diverse Species Toxicological Databases

A significant knowledge gap exists regarding the toxicological effects of Perfluoro-3,6,9-trioxadecanoic acid across a wide range of species. While some initial studies on rats have been conducted, a comprehensive understanding of its impact on different mammals and other organisms is lacking.

Key Research Needs:

Broader Species Testing: Toxicological data is needed for a more diverse array of species, including different mammals, fish, birds, and invertebrates, to understand species-specific sensitivities and potential ecological impacts.

Chronic Exposure Studies: Long-term studies are crucial to determine the effects of chronic, low-level exposure to this compound, which is more representative of real-world environmental exposures.

Mixture Effects: Research should investigate the toxicological effects of this compound in combination with other PFAS and environmental contaminants, as exposures in the environment rarely occur in isolation. researchgate.net

Comprehensive Elucidation of Environmental Exposure Pathways and Internal Dosimetry

Understanding how this compound moves through the environment and accumulates in living organisms is critical for assessing exposure risks.

Human exposure to PFAS can occur through various pathways, including the ingestion of contaminated food and drinking water, as well as the inhalation of indoor air. nih.gov While dietary intake is generally considered the primary source of PFAS exposure for adults, contaminated drinking water can account for a significant portion of total exposure in certain areas. nih.gov

Key Research Areas:

Environmental Fate and Transport: Detailed studies are needed to map the movement of this compound in soil, water, and air, including its potential for long-range transport.

Bioaccumulation and Biomagnification: Research should focus on the extent to which this compound accumulates in organisms and magnifies up the food chain.

Internal Dosimetry: Developing accurate models of how this compound is absorbed, distributed, metabolized, and excreted in the body is essential for linking external exposures to internal doses and potential health effects.

The U.S. Centers for Disease Control and Prevention (CDC) monitors exposure to various chemicals, including some PFAS, in the U.S. population through the National Health and Nutrition Examination Survey (NHANES). epa.gov This program provides valuable data on the levels of these compounds in blood and urine, helping to characterize exposure trends. epa.gov

Development of Predictive Toxicological Models and High-Throughput Screening Strategies

Given the vast number of PFAS compounds, traditional animal testing methods are too slow and resource-intensive to assess them all. New approach methodologies (NAMs) are being developed to more rapidly evaluate these substances. nih.gov

Key Strategies:

Quantitative Structure-Activity Relationship (QSAR) Models: These computational models can predict the toxicity of chemicals based on their molecular structure. The U.S. Environmental Protection Agency (EPA) has developed QSAR models to predict the functional use of chemicals, which can help prioritize them for further testing. epa.gov

High-Throughput Screening (HTS): In vitro HTS assays can rapidly screen thousands of chemicals for potential toxicity. nih.gov This approach is being used to fill data gaps for a wide range of PFAS. nih.gov

In Vitro Toxicokinetic Assays: These assays provide data on how chemicals are absorbed, distributed, metabolized, and excreted at the cellular level, which is crucial for interpreting HTS data. nih.gov

A significant challenge in using HTS for PFAS is ensuring the quality of the screening stock solutions, as these compounds can be difficult to work with in standard laboratory solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Research on Advanced Remediation and Abatement Technologies in Contaminated Matrices

The extreme persistence of this compound and other PFAS makes their removal from the environment a significant challenge. researchgate.net

Key Research Directions:

Advanced Oxidation Processes: Technologies like ozonation, Fenton treatment, and electrochemical oxidation are being investigated for their ability to break down PFAS.

Adsorption Technologies: Activated carbon, ion exchange resins, and novel adsorbent materials are being developed to remove PFAS from water.

Biological Remediation: Research is exploring the potential of microorganisms to degrade PFAS, although this has proven to be difficult due to the strength of the carbon-fluorine bond.

The effectiveness of any given treatment technology can depend on the specific characteristics of the PFAS compound, such as its carbon chain length and functional group. researchgate.net

Informing Sustainable Chemical Design and Safer Alternative Development

The ultimate goal is to move away from persistent and toxic chemicals like many PFAS and toward safer and more sustainable alternatives. gcande.orghorizon-europe.gouv.fr This requires a shift in how chemicals are designed and evaluated. gcande.org

Key Principles:

Safe and Sustainable by Design (SSbD): This framework, promoted by the European Commission, aims to integrate safety and sustainability considerations into the earliest stages of chemical design and development. horizon-europe.gouv.fr

Alternatives Assessment: A systematic process is needed to evaluate the potential hazards of replacement chemicals to avoid "regrettable substitutions," where one hazardous chemical is replaced with another that turns out to be equally or more harmful. gcande.org

Technological and Socio-Economic Analysis: The selection of safer alternatives should consider not only their environmental and health impacts but also their technical performance and economic viability. horizon-europe.gouv.fr

The development of novel PFAS-free materials and technologies is a key area of research, with the goal of finding substitutes that meet or exceed the performance of PFAS-based products in various applications. horizon-europe.gouv.fr

Q & A

Q. What statistical approaches are recommended for analyzing epidemiological data linking this compound to metabolic disruptions?

  • Methodology : Apply weighted quantile sum (WQS) regression to account for co-exposure to multiple PFAS. Adjust for covariates (BMI, age, smoking) using multivariate models. Use Bayesian methods to handle censored data (e.g., concentrations below detection limits). Report effect sizes as β-coefficients with 95% confidence intervals, as demonstrated in studies on PFAS and cholesterol levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.